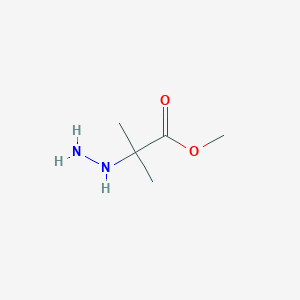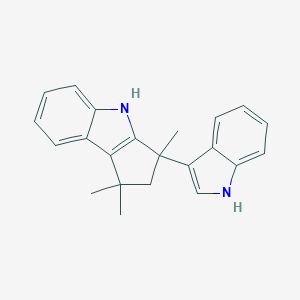
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole, commonly known as AM630, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids.
作用機序
AM630 acts as a competitive antagonist of the CB2 receptor, which is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids. By blocking the CB2 receptor, AM630 can inhibit the activity of immune cells and reduce inflammation in various tissues. AM630 has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
生化学的および生理学的効果
AM630 has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation in the brain, liver, and other tissues, as well as inhibit tumor growth in various cancer models. AM630 has also been shown to have analgesic effects in various pain models, including neuropathic pain and inflammatory pain.
実験室実験の利点と制限
AM630 has several advantages as a research tool. It is a potent and selective antagonist of the CB2 receptor, which allows for the specific inhibition of immune cell activity and inflammation. AM630 is also relatively stable and can be easily synthesized in large quantities. However, AM630 has some limitations as a research tool. It has some affinity for the CB1 receptor, which can lead to off-target effects in some experiments. Additionally, the effects of AM630 can vary depending on the experimental model and the dose used.
将来の方向性
There are several potential future directions for research on AM630. One area of interest is the development of more potent and selective CB2 receptor antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of the CB2 receptor in various disease states and the potential therapeutic applications of CB2 receptor antagonists. Finally, the development of novel drug delivery systems for AM630 and other cannabinoids could improve their efficacy and reduce potential side effects.
合成法
AM630 can be synthesized through a multi-step process starting from 3-methylindole. The synthesis involves several chemical reactions, including alkylation, cyclization, and hydrogenation. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
科学的研究の応用
AM630 has been extensively studied in preclinical research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. AM630 has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
120551-57-7 |
|---|---|
製品名 |
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole |
分子式 |
C22H22N2 |
分子量 |
314.4 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-1,1,3-trimethyl-2,4-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C22H22N2/c1-21(2)13-22(3,16-12-23-17-10-6-4-8-14(16)17)20-19(21)15-9-5-7-11-18(15)24-20/h4-12,23-24H,13H2,1-3H3 |
InChIキー |
ZYVXSIBDWSNRFA-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
正規SMILES |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
同義語 |
1,1,3-TITI 1,1,3-trimethyl-3-(3'-indolyl)-1,2,3,4-tetrahydrocyclopent(b)indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



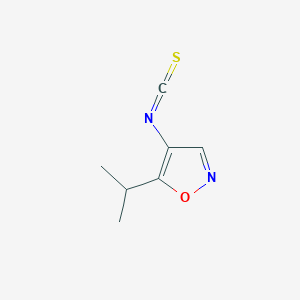
![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
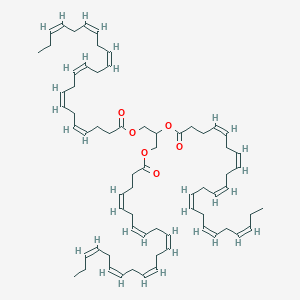
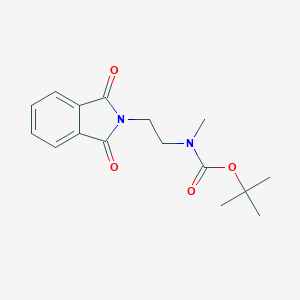
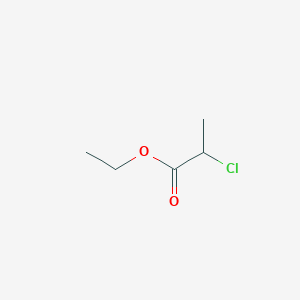
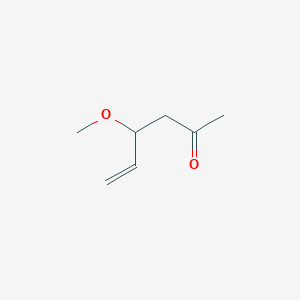
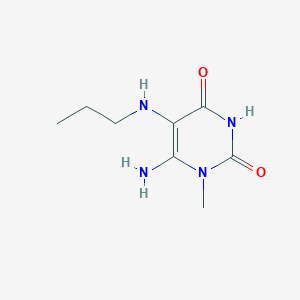
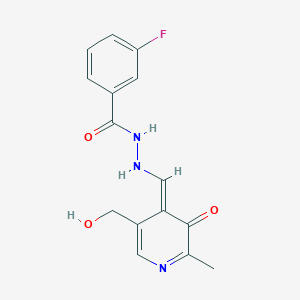
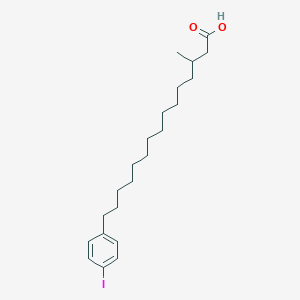
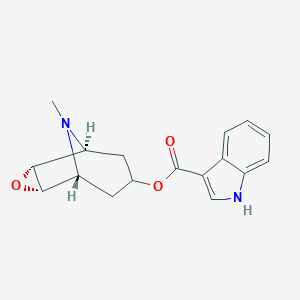
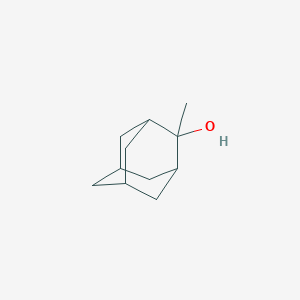
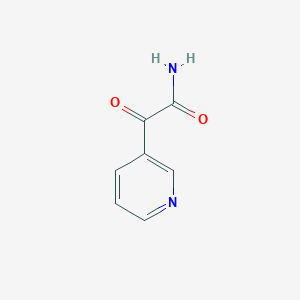
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
